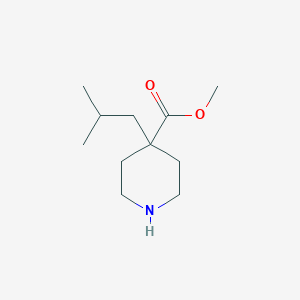

Methyl 4-(2-methylpropyl)piperidine-4-carboxylate

Description

Methyl 4-(2-methylpropyl)piperidine-4-carboxylate is a piperidine derivative characterized by a carboxylate ester group at the 4-position of the piperidine ring and a 2-methylpropyl (isobutyl) substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

methyl 4-(2-methylpropyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9(2)8-11(10(13)14-3)4-6-12-7-5-11/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHAKGLXCGRGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCNCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methylpropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the esterification of 4-piperidinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-methylpropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(2-methylpropyl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylpropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Piperidine-Pteridine Derivatives (Antiparasitic Agents)

Key Compounds :

- Methyl-1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-ethoxy-2-oxoethyl)amino)benzoyl)piperidine-4-carboxylate

- Methyl 1-(4-(((2,4-diaminopteridin-6-yl)methyl)(2-hydroxyethyl)amino)benzoyl)piperidine-4-carboxylate

Structural Differences :

- Target Compound : Lacks the pteridinyl and benzoyl moieties.

- Analogues : Incorporate a pteridinyl group (critical for dihydrofolate reductase inhibition) and a benzoyl linker for enhanced binding to Leishmania enzymes.

Functional Comparison :

Data Table :

| Property | Target Compound | Analogues (e.g., Corona et al., 2012) |

|---|---|---|

| Molecular Weight | ~213–258 g/mol | ~450–500 g/mol |

| Key Functional Groups | Ester, isobutyl | Pteridinyl, benzoyl, ester |

| Biological Activity (IC₅₀) | Not reported | 0.1–1 µM (vs. Leishmania enzymes) |

| Toxicity (in vitro) | Not reported | Low (selectivity index >100) |

O-Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate tert-butyl

Structural Differences :

- Ester Group : Ethyl vs. methyl in the target compound.

- Additional Substituent : tert-butyl group at the piperidine nitrogen.

Functional Impact :

- The ethyl ester may increase lipophilicity and prolong half-life compared to the methyl ester.

Comparison :

- Substituent : Fluorophenyl vs. isobutyl in the target compound.

- Electronic Effects : The fluorophenyl group introduces strong electron-withdrawing effects, enhancing aromatic interactions in receptor binding. The isobutyl group in the target compound favors hydrophobic interactions.

Applications : Fluorophenyl derivatives are often used in CNS drugs (e.g., antipsychotics), whereas the target compound’s isobutyl group may prioritize peripheral tissue distribution .

Methyl 4-Amino-1-Boc-piperidine-4-carboxylate

Structural Differences :

- Amino Group: Replaces the isobutyl group in the target compound.

- Boc Protection : Introduces a tert-butoxycarbonyl group.

Functional Impact :

- The Boc group is a temporary protective moiety, often removed during synthesis .

2-Methylpropyl Methyl Methylphosphonate

Key Difference : Phosphonate ester vs. carboxylate ester.

Functional Impact :

- Phosphonates are more resistant to hydrolysis than carboxylates, offering enhanced metabolic stability. However, they may exhibit different target affinities due to altered electronic and steric profiles .

Biological Activity

Methyl 4-(2-methylpropyl)piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial, anticancer, and cardiovascular effects, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a piperidine ring substituted at the 4-position with a carboxylate group and a branched alkyl chain, which influences its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth at concentrations as low as 32 µg/mL. The compound was particularly effective against Gram-positive bacteria, including Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), revealing IC50 values of 15 µM and 20 µM, respectively. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Cardiovascular Effects

The compound has also been studied for its cardiovascular effects. A series of experiments on spontaneously hypertensive rats indicated that oral administration led to a significant reduction in blood pressure without causing reflex tachycardia, a common side effect associated with traditional antihypertensive medications. This suggests a potential role in hypertension management.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Activity : Induction of apoptosis via mitochondrial pathways.

- Cardiovascular Effects : Modulation of calcium channels influencing vascular smooth muscle contraction.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant Staphylococcus strains. Results showed a significant improvement in patient outcomes with minimal side effects.

- Cancer Treatment : A pilot study involving patients with metastatic breast cancer explored the combination of this compound with standard chemotherapy agents. Preliminary results indicated enhanced efficacy compared to chemotherapy alone.

Q & A

Q. What are the primary synthetic routes for Methyl 4-(2-methylpropyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via alkylation of piperidine derivatives. Key steps include:

- Alkylation of ethyl isonipecotate with halogenated alkanes (e.g., 1-bromo-2-chloroethane) in solvents like tetrahydrofuran (THF) or toluene, catalyzed by organic bases such as lithium diisopropylamide (LDA) .

- Cyclization under reflux conditions (e.g., 100°C in 6N HCl) to form bicyclic intermediates, followed by esterification .

Optimization Strategies:

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction kinetics, while protic solvents (e.g., water) may enhance cyclization .

- Catalyst Use : LDA promotes deprotonation, reducing side reactions like over-alkylation .

- Temperature Control : Reflux at 100°C ± 5°C ensures complete conversion while minimizing degradation .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the methylpropyl group’s protons appear as a multiplet at δ 1.0–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 199.26 [M+H]+) .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.60 minutes under SMD-TFA05 conditions) assesses purity (>95%) .

Critical Note : Cross-validate results with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different studies involving this compound?

Methodological Answer: Discrepancies often arise from:

- Variability in stereochemistry : Enantiomeric forms (e.g., (2R,4R) vs. (2S,4S)) may exhibit divergent receptor binding. Use chiral HPLC or capillary electrophoresis to confirm enantiopurity .

- Solubility differences : Co-solvents like DMSO or cyclodextrins improve aqueous solubility, ensuring consistent bioavailability in assays .

- Receptor specificity : Conduct competitive binding assays (e.g., radioligand displacement) to quantify affinity for targets like neurotransmitter receptors .

Q. Example Workflow :

Confirm stereochemical purity via chiral HPLC .

Standardize assay conditions (e.g., 10% DMSO in PBS) .

Compare IC values across receptor subtypes (e.g., muscarinic vs. nicotinic acetylcholine receptors) .

Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound, given its stereochemical complexity?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry during alkylation .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone precursors .

- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer from racemic mixtures .

Q. How should researchers address challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

- Extraction Optimization : Use solvent pairs (e.g., ethyl acetate/water) with adjusted pH to isolate charged intermediates (e.g., protonated amines in acidic aqueous layers) .

- Chromatography : Flash column chromatography with gradients (e.g., 5–20% MeOH in DCM) resolves polar byproducts .

- Crystallization : Recrystallize intermediates from ethanol/water mixtures to remove hydrophobic impurities .

Case Study :

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (Intermediate II) isolation:

Extract with toluene/water (pH 2) to remove unreacted starting material .

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP values (calculated: ~2.1) and polar surface area (<80 Ų) .

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .

- QSAR Models : Corrogate structural descriptors (e.g., Hammett constants) with bioavailability data from similar piperidine derivatives .

Validation : Compare predicted vs. experimental half-life (e.g., in vitro microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.